3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one, also known as YKL-05-099, is a potent, orally bioavailable small molecule inhibitor with dual activity against Salt-Inducible Kinases (SIKs) and Colony Stimulating Factor 1 Receptor (CSF1R). This compound has proven valuable in scientific research, particularly in exploring the therapeutic potential of SIK inhibition for various diseases. It was specifically developed as a chemical probe to study SIK function in vivo due to its improved selectivity and pharmacokinetic properties compared to earlier pan-SIK inhibitors like HG-9-91-01.
YKL-05-099 is a small molecule inhibitor that selectively targets salt-inducible kinases, particularly salt-inducible kinase 2. This compound has garnered attention for its potential therapeutic applications in enhancing bone healing and regulating metabolic processes. The increasing prevalence of fractures, particularly those that are slow to heal, has highlighted the need for effective anabolic therapies, positioning YKL-05-099 as a promising candidate in this field.
YKL-05-099 falls under the category of small molecule inhibitors, specifically designed to inhibit serine/threonine protein kinases. Its primary classification is as a selective inhibitor of salt-inducible kinases, which play crucial roles in various physiological processes, including metabolism and inflammation .
Technical details regarding specific reagents and conditions are often proprietary or found in patent literature .
The molecular structure of YKL-05-099 can be represented by its chemical formula, which is not explicitly detailed in the search results but can be inferred from its classification as a salt-inducible kinase inhibitor. The compound features a unique arrangement that allows it to interact specifically with salt-inducible kinases.
The compound's molecular weight and specific structural characteristics are essential for understanding its reactivity and biological activity. The exact molecular weight is approximately 193.65 g/mol .
YKL-05-099 participates in various biochemical reactions primarily through its inhibition of salt-inducible kinases. These reactions can lead to significant downstream effects on cellular signaling pathways involved in bone metabolism and inflammation.
The specificity of YKL-05-099 for salt-inducible kinases is crucial; it selectively inhibits SIK2 while having minimal effects on other kinases, which reduces potential side effects associated with broader kinase inhibitors .
YKL-05-099 exerts its biological effects primarily through the inhibition of salt-inducible kinases, which are involved in various metabolic processes:
Research has demonstrated that daily administration of YKL-05-099 results in statistically significant increases in osteoblast gene expression within fracture sites, indicating its role in promoting bone healing .
YKL-05-099 is a solid at room temperature with specific solubility characteristics depending on the solvent used (e.g., methanol or ethyl acetate) which are typical for small organic molecules.
The compound's stability, reactivity with biological targets, and interaction with solvents are critical for its application:
Relevant data on these properties can be found in specialized chemical databases or publications focusing on pharmacokinetics and drug formulation .
YKL-05-099 has several promising applications:
YKL-05-099 emerged from systematic optimization of the pan-SIK inhibitor HG-9-91-01, which exhibited promising target engagement but suffered from poor pharmacokinetic properties and off-target toxicity. Initial efforts focused on replacing the 4,6-diaminopyrimidine core with a 6,6-bicyclic pyrimidopyrimidinone scaffold to enhance metabolic stability. This yielded analog YKL-05-095, which demonstrated improved microsomal half-life (t1/2 = 27 min) but introduced unacceptable cellular toxicity. Subsequent medicinal chemistry campaigns identified that methyl ether substitution at the ortho position of the 2-anilino moiety (YKL-05-096) significantly reduced off-target effects while maintaining SIK inhibitory activity. The critical breakthrough came with incorporation of a 1-methylpiperidine terminus, resulting in YKL-05-099—a compound exhibiting >120 min microsomal stability, negligible cytotoxicity (CC50 >10 μM), and enhanced kinase selectivity [3] [9].
Table 1: Evolution of SIK Inhibitors Leading to YKL-05-099
Compound | Core Structure | SIK2 IC50 (nM) | Microsomal Stability (t1/2, min) | Cytotoxicity (CC50, μM) |
---|---|---|---|---|
HG-9-91-01 | Pseudo-ring | 3.5 | 11 | 5.0 |
YKL-05-095 | 6,6-bicyclic | 6 | 27 | 0.19 |
YKL-05-096 | 6,6-bicyclic | 34 | 37 | 6 |
YKL-05-099 | 6,6-bicyclic | 40 | >120 | >10 |
YKL-05-099 (chemical name: 4-chloro-N-[(1R)-1-[5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrrolo[2,3-b]pyridin-3-yl]ethyl)benzamide; CAS: 1936529-65-5) is a synthetically derived small molecule with molecular formula C32H34ClN7O3 and molecular weight 600.11 g/mol. Its structure features a pyrimidopyrimidinone core that enables high-affinity ATP-competitive binding, complemented by a chloro-phenyl group enhancing membrane permeability. The 1-methylpiperidine tail contributes to reduced plasma protein binding (94% bound) while maintaining aqueous solubility (428 μM in PBS) [2] [4] [7]. The compound's SMILES notation is: COc1ccc(nc1)N1C(=O)N(Cc2cnc(Nc3ccc(cc3OC)C3CCN(C)CC3)nc12)c1c(C)cccc1Cl, reflecting its complex heterocyclic architecture [7] [9].
As a triple SIK isoform inhibitor with nanomolar potency (SIK1 IC50 ~10 nM; SIK2 IC50 ~40 nM; SIK3 IC50 ~30 nM), YKL-05-099 has become an indispensable tool for probing salt-inducible kinase biology [2] [7]. SIKs belong to the AMPK-related kinase family but exhibit distinct regulatory mechanisms—unlike AMPK, they are constitutively phosphorylated at their T-loop and primarily respond to hormonal stimuli rather than cellular energy status [6]. YKL-05-099 enables researchers to:
Table 2: Isoform-Selectivity Profile of YKL-05-099
Kinase Target | IC50 (nM) | Biological Function |
---|---|---|
SIK1 | 10 | Gluconeogenesis regulation |
SIK3 | 30 | Hematopoiesis, bone metabolism |
SIK2 | 40 | Adipocyte differentiation, lipid metabolism |
CSF1R | 15* | Osteoclastogenesis, macrophage differentiation |
*Secondary target identified through binding assays [5] [10]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1